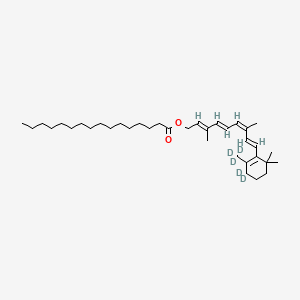

9-cis-Retinyl Palmitate-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-cis-Retinyl Palmitate-d5 is a deuterated form of 9-cis-Retinyl Palmitate, a derivative of vitamin A. This compound is primarily used in biochemical research, particularly in studies involving retinoid metabolism and signaling pathways. The deuterium labeling allows for more precise tracking and analysis in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cis-Retinyl Palmitate-d5 involves the esterification of 9-cis-retinol with palmitic acid. The deuterium labeling is typically introduced during the synthesis of 9-cis-retinol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. High-performance liquid chromatography (HPLC) is commonly used for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

9-cis-Retinyl Palmitate-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 9-cis-retinoic acid.

Isomerization: Exposure to light or heat can cause isomerization to other retinyl palmitate isomers.

Hydrolysis: It can be hydrolyzed to yield 9-cis-retinol and palmitic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Isomerization: This reaction can occur under ambient conditions but is accelerated by light and heat.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

Major Products

Oxidation: 9-cis-retinoic acid.

Isomerization: Various cis and trans isomers of retinyl palmitate.

Hydrolysis: 9-cis-retinol and palmitic acid.

Scientific Research Applications

9-cis-Retinyl Palmitate-d5 is widely used in scientific research due to its role in retinoid metabolism and signaling. Some key applications include:

Chemistry: Used as a standard in analytical methods such as HPLC and mass spectrometry.

Biology: Studied for its role in cellular differentiation and proliferation.

Medicine: Investigated for its potential therapeutic effects in skin disorders and certain types of cancer.

Industry: Used in the formulation of cosmetic products due to its stability and efficacy as a vitamin A derivative.

Mechanism of Action

9-cis-Retinyl Palmitate-d5 exerts its effects through its conversion to 9-cis-retinoic acid, which binds to retinoid X receptors (RXRs). This binding activates RXR-mediated transcription of genes involved in cellular differentiation, proliferation, and apoptosis. The deuterium labeling does not significantly alter the biological activity but allows for more precise tracking in metabolic studies.

Comparison with Similar Compounds

Similar Compounds

All-trans-Retinyl Palmitate: Another ester of retinol, commonly used in cosmetics and supplements.

9-cis-Retinoic Acid: The active metabolite of 9-cis-Retinyl Palmitate, used in research and therapy.

All-trans-Retinoic Acid: A widely studied retinoid with applications in dermatology and oncology.

Uniqueness

9-cis-Retinyl Palmitate-d5 is unique due to its deuterium labeling, which allows for detailed metabolic studies. This labeling provides a distinct advantage in research settings where precise tracking of metabolic pathways is crucial.

Properties

IUPAC Name |

[(2E,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22-,32-28+/i4D3,24D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGQUTWHTHXGQB-HXKGZMFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C/COC(=O)CCCCCCCCCCCCCCC)/C)\C)(C)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)